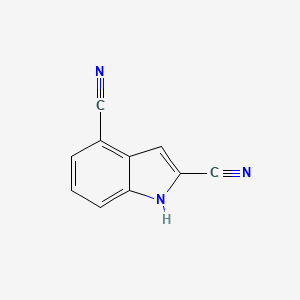
1H-Indole-2,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2,4-dicarbonitrile: is a heterocyclic organic compound with the molecular formula C10H5N3 . It is part of the indole family, which is known for its significant role in natural products and pharmaceuticals. Indole derivatives are prevalent in various biologically active compounds and have been extensively studied for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-2,4-dicarbonitrile can be synthesized through various methods. One common approach involves the reaction of indole derivatives with nitriles under specific conditions. For instance, the Fischer indole synthesis is a well-known method where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid to yield indole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carbonyl compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
1H-Indole-2,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Indole derivatives, including this compound, are investigated for their potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: This compound is explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2,4-dicarbonitrile involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with similar structural features but different functional groups.
1H-Indole-2-carboxylic acid: Shares the indole core but has a carboxylic acid group instead of nitrile groups.
1H-Indole-3-acetic acid: A naturally occurring plant hormone with an indole structure.
Uniqueness: 1H-Indole-2,4-dicarbonitrile is unique due to its specific nitrile groups at positions 2 and 4, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C10H5N3 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1H-indole-2,4-dicarbonitrile |
InChI |
InChI=1S/C10H5N3/c11-5-7-2-1-3-10-9(7)4-8(6-12)13-10/h1-4,13H |
InChI Key |
ZZBLNRSAJJXCQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





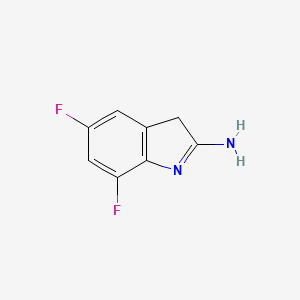

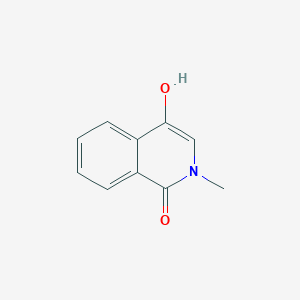

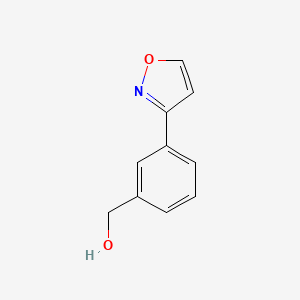



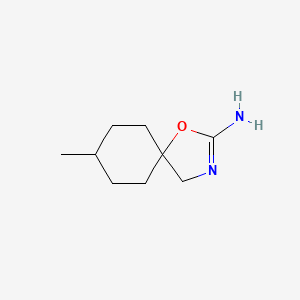

![2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11916625.png)
